An In-depth Technical Guide to 7-Bromochroman-4-amine: Chemical Properties and Structure
An In-depth Technical Guide to 7-Bromochroman-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromochroman-4-amine is a heterocyclic organic compound belonging to the chroman class of molecules. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 7-Bromochroman-4-amine, alongside a discussion of the potential biological significance of this class of compounds. Due to the limited availability of direct experimental data for this specific molecule, information from closely related analogues and established synthetic methodologies is presented to provide a thorough resource for research and development.
Chemical Structure and Properties
7-Bromochroman-4-amine possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, with a bromine atom substituted at the 7-position and an amine group at the 4-position.
Table 1: Chemical Properties of 7-Bromochroman-4-amine
| Property | Value | Source |
| IUPAC Name | 7-bromo-3,4-dihydro-2H-chromen-4-amine | N/A |
| Synonyms | 7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine | [1] |
| CAS Number | 1016804-06-0 (racemic) | [1] |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | [2] |
| SMILES | NC1CCOC2=C1C=C(Br)C=C2 | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis of 7-Bromochroman-4-amine
The synthesis of 7-Bromochroman-4-amine is typically achieved through a two-step process: the synthesis of the precursor ketone, 7-bromochroman-4-one, followed by its conversion to the amine via reductive amination.
Synthesis of 7-bromochroman-4-one
A common method for the synthesis of 7-bromochroman-4-one is the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propanoic acid.
Experimental Protocol:
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Reaction Setup: A mixture of 3-(3-bromophenoxy)propanoic acid and a dehydrating agent/catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is prepared in a suitable reaction vessel.
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Reaction Conditions: The mixture is heated, typically in the range of 80-120 °C, with stirring for a period of 1 to 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by pouring it onto ice water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 7-bromochroman-4-one.
Reductive Amination of 7-bromochroman-4-one
The conversion of the ketone to the primary amine is achieved through reductive amination. While a specific protocol for 7-bromochroman-4-one is not detailed in the literature, a general procedure using sodium cyanoborohydride is widely applicable.[3]
Representative Experimental Protocol:
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Reaction Setup: To a solution of 7-bromochroman-4-one in methanol, ammonium acetate is added, and the mixture is stirred at room temperature.
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Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours to overnight, with progress monitored by TLC.
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Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine can be purified by column chromatography on silica gel.
Biological Activity and Potential Signaling Pathways
While no specific biological activity has been reported for 7-Bromochroman-4-amine, the chroman and chroman-4-amine scaffolds are present in numerous biologically active molecules.
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Anticancer Activity: Various derivatives of chroman-4-one have been investigated as potential anticancer agents. For instance, some substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, a class of enzymes implicated in cancer and neurodegenerative diseases.[2]
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PD-1/PD-L1 Inhibition: Recently, chroman derivatives have been explored as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy.
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Antimicrobial and Anti-inflammatory Activity: The chroman-4-one scaffold is also associated with antimicrobial and anti-inflammatory properties.[4]
Given the established activities of related compounds, 7-Bromochroman-4-amine represents a valuable scaffold for further investigation in drug discovery programs targeting these pathways.
Conclusion
7-Bromochroman-4-amine is a readily accessible synthetic intermediate with potential for further elaboration in medicinal chemistry. While specific experimental data on its physicochemical properties and biological activities are currently limited in the public domain, the well-documented biological relevance of the chroman scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, synthesis, and potential applications, intended to facilitate future research in this area.
References
- 1. 7-broMo-3,4-dihydro-2H-chroMen-4-aMine CAS#: 1016804-06-0 [amp.chemicalbook.com]
- 2. 1213134-75-8|(S)-7-bromochroman-4-amine|BLD Pharm [bldpharm.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine | C9H6BrClF3N3 | CID 134262960 - PubChem [pubchem.ncbi.nlm.nih.gov]
